Pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione, 5,7-dimethyl-3-(methylthio)-
Description
The compound Pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione, 5,7-dimethyl-3-(methylthio)- (CAS: 7271-94-5) belongs to the pyrimidotriazine class, characterized by a fused pyrimidine-triazine core. Its molecular formula is C₈H₁₀N₆O₂S, with substituents at positions 3 (methylthio), 5, and 7 (methyl groups). Pyrimidotriazines are renowned for their broad biological activities, including antimicrobial, antitumor, and antifungal properties .
This compound shares structural similarities with antibiotics like fervenulin and toxoflavin, which are pyrimido[5,4-e][1,2,4]triazine derivatives.
Properties
CAS No. |
7271-94-5 |
|---|---|
Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
5,7-dimethyl-3-methylsulfanylpyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C8H9N5O2S/c1-12-5-4(6(14)13(2)8(12)15)10-11-7(9-5)16-3/h1-3H3 |
InChI Key |
UOBNSKFAKGYAQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=NC(=N2)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves several steps. One common method includes the reaction of 2,4-diamino-6-methylpyrimidine with carbon disulfide and methyl iodide under basic conditions to form the intermediate compound. This intermediate is then cyclized using hydrazine hydrate to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines.
Scientific Research Applications
5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-(methylthio)pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets. It is known to bind to DNA, intercalating between base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, this compound may inhibit certain enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
Structural Isomers and Core Modifications
Toxoflavin (1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione) :
- Core Structure : Pyrimido[5,4-e]triazine (7-azapteridine system) vs. the target compound’s pyrimido[4,5-e]triazine (6-azapteridine).
- Substituents : Methyl groups at positions 1 and 6 vs. 5 and 7 in the target.
- Activity : Exhibits antibacterial, antifungal, and anticancer activities due to its planar structure, which facilitates intercalation into DNA/RNA .
Fervenulin :
Substituent Variations
- 3-Amino-5,7-dimethylpyrimido[4,5-e]-1,2,4-triazine-6,8-dione (CAS: 5445-11-4): Substituents: 3-amino group instead of methylthio.
- D13 (5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-tetrahydropyrimido[4,5-b]quinoline-4,6-dione): Core Structure: Pyrimido[4,5-b]quinoline fused with a benzene ring. Substituents: Methylthio at position 2 and dihydroxyphenyl at position 3. Activity: Potent antifungal agent targeting CYP51 (lanosterol demethylase), suggesting that methylthio groups enhance binding to enzyme active sites .
Key Insight : Sulfur-containing substituents (e.g., methylthio) improve membrane permeability and metabolic stability, as seen in D13 and the target compound .
Biological Activity
Pyrimido(4,5-e)-1,2,4-triazine-6,8(5H,7H)-dione, 5,7-dimethyl-3-(methylthio)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₇H₈N₆O₂
- Molecular Weight : 208.177 g/mol
- CAS Number : 5445-11-4
- Density : 1.561 g/cm³
- Boiling Point : 494.9 ºC
- Flash Point : 253.1 ºC
The compound features a unique arrangement of nitrogen and carbon atoms that contributes to its distinct chemical properties. The presence of the methylthio group enhances its stability and solubility in various solvents .
Anticancer Activity
Recent studies have indicated that derivatives of pyrimido(4,5-e)-1,2,4-triazine exhibit significant anticancer properties. For instance:
- A study evaluated the compound against various cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results showed promising cytotoxic effects with IC₅₀ values indicating effective inhibition of cell growth .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 7.01 |
| NCI-H460 | 8.55 |
| SF-268 | 12.50 |
Anti-inflammatory Activity
Another aspect of the biological activity is its anti-inflammatory potential. Compounds similar to pyrimido(4,5-e)-1,2,4-triazine have shown to inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may play a role in reducing inflammation-related diseases .
The mechanism through which pyrimido(4,5-e)-1,2,4-triazine exerts its biological effects is still under investigation. However, it is hypothesized that the nitrogen-rich heterocycles facilitate interactions with biological macromolecules such as enzymes and receptors involved in cell proliferation and inflammatory responses.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of pyrimido(4,5-e)-1,2,4-triazine and evaluated their anticancer activity against human cancer cell lines. The derivatives exhibited varying degrees of potency based on structural modifications .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the chemical structure influence biological activity. For example, substituting different groups at specific positions on the triazine ring has shown to enhance anticancer efficacy while reducing toxicity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can solvent-free conditions improve yield and regioselectivity?
The compound can be synthesized via a one-pot multicomponent reaction under solvent-free conditions using a nanocatalyst (e.g., SiO₂@(CH₂)₃-AT/SO₃H). Key steps include:
- Condensing aromatic aldehydes with 3-amino-1H-1,2,4-triazoles and 1,3-dimethyl barbituric acid at 100°C.
- Employing FT-IR, XRD, and TGA to validate catalyst efficiency and recyclability.
- Achieving regioselectivity through steric and electronic effects of the nanocatalyst, minimizing side reactions .
Q. Which spectroscopic methods are critical for confirming the 5,7-dimethyl-3-(methylthio) substitution pattern?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C bonds at ~650 cm⁻¹).
- XRD : Confirms crystallinity and phase purity.
- NMR (¹H/¹³C) : Resolves methyl/methylthio groups (e.g., δ 2.5–3.5 ppm for SCH₃, δ 3.0–3.7 ppm for N–CH₃).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂N₄O₂S) .
Q. What are the primary biological activities associated with this heterocycle?
The fused pyrimidine-triazine core exhibits:
- Antimicrobial activity : Tested via agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer potential : Evaluated using MTT assays (e.g., GI₅₀ <10 nM against leukemia cells).
- Antiviral activity : Screened via reverse transcriptase inhibition assays for HIV-1 .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing N-alkylated derivatives be addressed?
Q. What strategies resolve contradictory biological activity data between this compound and its analogs?
- Structural comparisons : Analyze substituent effects (e.g., methylthio vs. methoxy groups) using SAR tables (Table 1).
- Assay standardization : Control variables like cell line specificity (e.g., Jurkat vs. HeLa) and incubation time.
- Isomer differentiation : Confirm structural identity via X-ray crystallography to rule out isomeric impurities .
Table 1 : Structural analogs and activity profiles
| Compound | Substituents | Key Activity (IC₅₀) |
|---|---|---|
| Pyrimido[4,5-c]pyridazine | Pyridazine ring | Reduced antiviral potency |
| 1H-Pyrazolo[3,4-b]quinoline | Pyrazole core | Anti-inflammatory (IC₅₀ 5 μM) |
| Target compound | 3-(methylthio) | Antiproliferative (GI₅₀ 10 nM) |
Q. How can green chemistry principles be applied to scale up synthesis?
- Ionic liquid catalysts : Use 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) in water-ethanol mixtures to reduce waste.
- Solvent-free cyclization : Eliminate DMF/THF by employing microwave-assisted heating.
- Recyclable nanocatalysts : Reuse SiO₂@(CH₂)₃-AT/SO₃H for ≥5 cycles without significant yield loss .
Q. What computational methods predict reactivity in multicomponent reactions (MCRs)?
- DFT calculations : Model transition states to identify favorable pathways (e.g., enamine vs. Knoevenagel mechanisms).
- Molecular docking : Screen for binding affinity with biological targets (e.g., PARP-1 inhibitors).
- QSAR models : Correlate electronic descriptors (HOMO/LUMO) with antibacterial activity .
Methodological Considerations
- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability).
- Derivative design : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C3 to enhance bioactivity.
- Reaction monitoring : Use in-situ IR or LC-MS to detect intermediates and optimize reaction timelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
